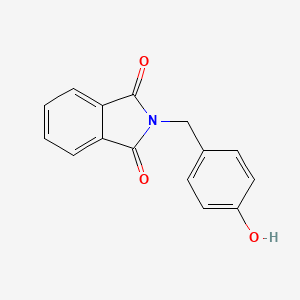

2-(4-Hydroxybenzyl)isoindole-1,3-dione

Description

Overview of the Isoindole-1,3-dione Core Structure in Organic Chemistry

The isoindole-1,3-dione core, also commonly known as phthalimide (B116566), is a bicyclic aromatic imide. rsc.org Its structure features a benzene (B151609) ring fused to a five-membered ring containing two carbonyl groups attached to a nitrogen atom. rsc.org This arrangement results in a planar and rigid molecular framework. sigmaaldrich.com The presence of the two electron-withdrawing carbonyl groups flanking the nitrogen atom makes the N-H proton in unsubstituted phthalimide acidic, a key feature influencing its reactivity. nih.gov The delocalized π-electron system across the bicyclic structure contributes to its stability and influences its interactions with other molecules. researchgate.net

The isoindole-1,3-dione moiety is a versatile building block in organic synthesis, allowing for the introduction of a wide array of substituents at the nitrogen atom. molbase.com This adaptability has made it a privileged scaffold in medicinal chemistry and materials science. chemicalbook.comambeed.com

Historical Context of Phthalimide Derivatives in Chemical Research

The history of phthalimide derivatives is both significant and cautionary. Phthalimide itself has been known for over a century and is synthesized from phthalic anhydride (B1165640). nih.gov A pivotal moment in the history of these compounds came with the introduction of thalidomide, a derivative of phthalimide, in the mid-20th century. While initially marketed for other purposes, its tragic teratogenic effects led to a greater understanding of the importance of stereochemistry in drug action and spurred the development of more rigorous drug safety regulations.

Despite this dark chapter, research into phthalimide derivatives has continued, leading to the discovery of compounds with a wide range of therapeutic activities. sigmaaldrich.comuni.lu Scientists have been able to separate the adverse effects from the beneficial ones, designing new analogs with improved safety profiles and targeted biological actions. sigmaaldrich.com This has led to a resurgence of interest in this chemical class for drug discovery.

Significance of Aromatic and Benzyl (B1604629) Substituents in Chemical Design

The incorporation of aromatic and benzyl substituents is a common strategy in the design of new chemical entities. Aromatic rings, such as the benzene ring, are rigid and planar, providing a stable scaffold that can orient other functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. sigmaaldrich.com They can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are crucial for molecular recognition processes like ligand-receptor binding. sigmaaldrich.comchemicalbook.com

The benzyl group, which consists of a benzene ring attached to a methylene (B1212753) (-CH2-) group, offers additional flexibility. This linker allows the aromatic ring to orient itself in various positions, potentially enhancing binding affinity to a target protein. The nature and position of substituents on the benzyl ring can further modulate the electronic and steric properties of the entire molecule, influencing its solubility, bioavailability, and metabolic stability. chemicalbook.com

Focus on 2-(4-Hydroxybenzyl)isoindole-1,3-dione as a Representative Compound

2-(4-Hydroxybenzyl)isoindole-1,3-dione serves as a prime example of the chemical principles outlined above. It combines the core isoindole-1,3-dione structure with a benzyl substituent. The key feature of this particular compound is the hydroxyl (-OH) group at the para-position of the benzyl ring. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with biological targets.

Below are some of the key identifiers for this compound:

| Property | Value | Source |

| CAS Number | 24124-24-1 | nih.govepa.gov |

| Molecular Formula | C₁₅H₁₁NO₃ | nih.gov |

| Average Mass | 253.257 g/mol | nih.govepa.gov |

| Monoisotopic Mass | 253.073893 g/mol | epa.gov |

While specific experimental data for 2-(4-Hydroxybenzyl)isoindole-1,3-dione is not extensively available in public literature, its structure suggests it would be a solid at room temperature, similar to other related compounds. sigmaaldrich.com

Scope and Objectives of Academic Research on this Compound Class

Academic research on isoindole-1,3-dione derivatives is broad and multifaceted. A primary objective is the synthesis of novel derivatives with diverse substituents to explore their structure-activity relationships (SAR). nih.gov By systematically modifying the structure, researchers aim to understand how different functional groups influence the biological activity of the molecule.

A significant portion of the research focuses on the potential therapeutic applications of these compounds. Studies have investigated their utility as anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory agents. sigmaaldrich.com More recently, there has been a strong focus on their potential as anticancer agents, with studies exploring their effects on cancer cell proliferation and tumor growth. nih.gov

Structure

3D Structure

Properties

CAS No. |

24124-24-1 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C15H11NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-8,17H,9H2 |

InChI Key |

OLOKGSWYKBEWSH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)O |

Other CAS No. |

24124-24-1 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Synthetic Transformations

Electrophilic Aromatic Substitution Reactions on the Aromatic Moieties

The molecule possesses two distinct aromatic rings susceptible to electrophilic aromatic substitution (EAS), with markedly different reactivities.

The Phthalimide (B116566) Ring: The isoindole-1,3-dione portion is analogous to a phthalic anhydride (B1165640) derivative where one oxygen is replaced by a nitrogen atom. The two electron-withdrawing carbonyl groups strongly deactivate this aromatic ring towards electrophilic attack. The imide group as a whole is a deactivating, meta-directing substituent. Therefore, forcing conditions (high temperatures, strong acids, and highly reactive electrophiles) would be required to achieve substitution on this ring, with the electrophile predicted to add at the positions meta to the carbonyl attachments (positions 4 and 7).

The Phenolic Ring: In stark contrast, the 4-hydroxybenzyl moiety contains a phenol (B47542) ring, which is highly activated towards electrophilic substitution. libretexts.orgrefinerlink.comtestbook.combyjus.com The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing substituent due to its ability to donate electron density to the ring via resonance. byjus.comquora.com Since the para position is already occupied by the benzyl-isoindole group, electrophilic attack will be directed to the two equivalent ortho positions (positions 3 and 5 relative to the hydroxyl group). The high reactivity of the phenol ring means that reactions such as nitration and halogenation can often proceed under much milder conditions than those required for benzene (B151609) itself. refinerlink.comtestbook.combyjus.com For instance, bromination can often be achieved without a Lewis acid catalyst, and nitration can be performed with dilute nitric acid. byjus.comlibretexts.org However, the strong activation can sometimes lead to multiple substitutions, such as the formation of 2,4,6-tribromophenol (B41969) from phenol with bromine water. testbook.combyjus.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Reagent | Target Ring | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | Dilute HNO₃ | Phenolic Ring | 2-(3-Nitro-4-hydroxybenzyl)isoindole-1,3-dione |

| Bromination | Br₂ in CCl₄ | Phenolic Ring | 2-(3-Bromo-4-hydroxybenzyl)isoindole-1,3-dione |

Nucleophilic Addition Reactions at the Carbonyl Centers

The two carbonyl carbons of the isoindole-1,3-dione core are electrophilic and can undergo nucleophilic addition. The reactivity is similar to that of other cyclic imides. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack one or both carbonyl groups. researchgate.net The initial attack forms a tetrahedral intermediate. Depending on the reaction conditions and the nature of the nucleophile, this can lead to different products. For example, attack by a Grignard reagent can lead to the formation of a hydroxylactam after an aqueous workup. If two equivalents of the organometallic reagent are used, it is possible to open the ring or form a diol. The complexation of phthalimide derivatives with chromium hexacarbonyl has been shown to facilitate stereoselective nucleophilic additions. researchgate.net

Reduction Reactions of the Dione (B5365651) Functionality

The dione functionality of the phthalimide ring can be selectively reduced using various hydride reagents.

Partial Reduction: Strong reducing agents must be used with care to avoid over-reduction. The use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent can achieve the selective reduction of one carbonyl group to a hydroxyl group, yielding the corresponding 3-hydroxyisoindolin-1-one derivative (a hydroxylactam). organic-chemistry.orgacs.org This reaction provides a milder alternative to other more aggressive reducing agents. organic-chemistry.org A study on the reduction of N-substituted phthalimides with NaBH₄ demonstrated the formation of these hydroxylactams, which are stable and isolable intermediates. acs.org

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆), can reduce both carbonyl groups completely to methylene (B1212753) groups. acs.orgresearchgate.net This transformation converts the N-(4-hydroxybenzyl)phthalimide into the corresponding N-(4-hydroxybenzyl)isoindoline. This reduction is a standard procedure for converting phthalimides to isoindolines and has been utilized in the multi-kilogram synthesis of isoindoline-based pharmaceutical candidates. acs.org

Table 2: Reduction of the Isoindole-1,3-dione Ring

| Reagent | Solvent | Product Type | Product Name |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Propanol/H₂O | Hydroxylactam | 2-(4-Hydroxybenzyl)-3-hydroxyisoindolin-1-one |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Ether | Isoindoline | 2-(4-Hydroxybenzyl)isoindoline |

Oxidation Reactions of Peripheral Functional Groups

The peripheral functional groups of 2-(4-Hydroxybenzyl)isoindole-1,3-dione offer two primary sites for oxidation: the phenolic hydroxyl group and the benzylic C-H bonds.

Oxidation of the Phenol Ring: Phenols are readily oxidized. libretexts.orglibretexts.org Strong oxidizing agents like chromic acid, or Fremy's salt (potassium nitrosodisulfonate) can oxidize the phenol to a p-benzoquinone derivative. libretexts.orglibretexts.org In the case of the title compound, this would lead to a highly reactive quinone methide-type species, which could subsequently polymerize or react with any available nucleophiles. Oxidative coupling reactions, often catalyzed by transition metals like iron or copper, can also occur, leading to the formation of biphenyl (B1667301) or diphenylether linkages between two molecules of the substrate. wikipedia.org

Oxidation of the Benzylic Position: The benzylic C-H bonds are activated towards oxidation due to their position adjacent to the aromatic ring. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can cleave the benzyl (B1604629) C-C bond and oxidize the ring to benzoic acid, but milder and more selective methods exist. masterorganicchemistry.com Modern methods using catalysts based on copper, ruthenium, or even photochemical conditions can selectively oxidize a benzylic methylene group to a ketone. mdpi.comrsc.org Applying such a method would convert the benzylic CH₂ group into a carbonyl, yielding 2-(4-hydroxybenzoyl)isoindole-1,3-dione.

Substitution Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization, primarily through reactions that involve its acidic proton or its capacity to act as a nucleophile.

O-Alkylation (Williamson Ether Synthesis): The phenolic proton is weakly acidic and can be removed by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide anion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a classic SN2 reaction to form an ether. This is a highly reliable and widely used method for derivatizing phenols.

O-Acylation (Ester Formation): The hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Mitsunobu Reaction: For more delicate substrates or when specific stereochemical inversion is required at an alcoholic carbon, the Mitsunobu reaction is a powerful tool. researchgate.netorganic-chemistry.orgmissouri.edu For the phenolic hydroxyl group in the title compound, this reaction allows for its conversion to an ether under mild, neutral conditions. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which activate the hydroxyl group for substitution by a pronucleophile, such as another alcohol or an acidic compound. researchgate.netnih.govmdpi.com

Table 3: Representative Substitution Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | 1. K₂CO₃; 2. CH₃I | Methyl Ether |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

Cyclization and Ring-Opening Transformations in Isoindole Chemistry

The phthalimide group is well-known for its use in the Gabriel synthesis of primary amines, which relies on a key ring-opening step. masterorganicchemistry.com This transformation is one of the most significant reactions for the isoindole-1,3-dione core.

The most common method for cleaving the phthalimide is hydrazinolysis. wikipedia.org Treatment of the N-substituted phthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) results in a nucleophilic attack by hydrazine on one of the carbonyl carbons. libretexts.org A subsequent intramolecular cyclization releases the desired primary amine and forms the highly stable phthalhydrazide (B32825) (2,3-dihydro-1,4-phthalazinedione) as a byproduct, which often precipitates from the reaction mixture, driving the reaction to completion. wikipedia.orgresearchgate.net Applying this to 2-(4-Hydroxybenzyl)isoindole-1,3-dione would cleave the benzylic C-N bond, liberating 4-(aminomethyl)phenol. Milder, non-hydrazinolytic methods for phthalimide deprotection have also been developed, for example, using NaBH₄ followed by an acid workup. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org While the parent compound 2-(4-Hydroxybenzyl)isoindole-1,3-dione is not directly suited for cross-coupling, halogenated derivatives of it would be excellent substrates.

For instance, if a bromine or iodine atom were introduced onto either aromatic ring (e.g., 2-(3-bromo-4-hydroxybenzyl)isoindole-1,3-dione or 2-(4-bromobenzyl)isoindole-1,3-dione), these halo-derivatives could participate in a variety of powerful transformations:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base would form a new C-C bond, creating biaryl or styrenyl structures. libretexts.orgresearchgate.net

Heck-Cassar-Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, would install an alkyne functional group. nih.gov

Stille Coupling: This reaction uses an organostannane (organotin) reagent as the coupling partner to form a C-C bond. libretexts.org

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the aryl halide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. libretexts.org

These reactions are prized for their high functional group tolerance, allowing for the late-stage functionalization of complex molecules. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

In ¹H NMR analysis of 2-(4-Hydroxybenzyl)isoindole-1,3-dione, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons of the phthalimide (B116566) group typically appear as a complex multiplet system in the aromatic region. The four protons on the 1,4-disubstituted (para) hydroxybenzyl ring characteristically present as an AA'BB' system, which often simplifies to two distinct doublets. A key diagnostic signal is the singlet corresponding to the two benzylic protons (-CH₂-), which bridges the phthalimide and phenol (B47542) rings. Furthermore, a broad singlet, which may be exchangeable with D₂O, is anticipated for the phenolic hydroxyl (-OH) proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Hydroxybenzyl)isoindole-1,3-dione

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | ~9.5-10.0 | Broad Singlet | 1H |

| Phthalimide Ar-H | ~7.85-7.75 | Multiplet | 4H |

| Benzyl (B1604629) Ring Ar-H (adjacent to CH₂) | ~7.15 | Doublet | 2H |

| Benzyl Ring Ar-H (adjacent to OH) | ~6.75 | Doublet | 2H |

| Benzylic CH₂ | ~4.80 | Singlet | 2H |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(4-Hydroxybenzyl)isoindole-1,3-dione, the most downfield signals are attributed to the two carbonyl carbons of the imide functional group. Several signals are expected in the aromatic region (115-160 ppm), corresponding to the eight aromatic carbons. The benzylic carbon provides a characteristic signal in the aliphatic region, typically around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Hydroxybenzyl)isoindole-1,3-dione

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imide C=O | ~168 |

| C-OH (Phenolic) | ~156 |

| Quaternary C (Phthalimide) | ~132 |

| CH (Phthalimide) | ~124, ~134 |

| Quaternary C (Benzylic) | ~128 |

| CH (Benzylic) | ~130, ~116 |

| Benzylic CH₂ | ~41 |

Note: Predicted values are based on the analysis of related structures like N-benzylphthalimide and 4-hydroxybenzylamine. nih.govnih.gov

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, typically over two to three bonds. For this molecule, COSY would show correlations between the adjacent protons on the phthalimide aromatic ring and between the ortho-coupled protons on the 4-hydroxybenzyl ring, confirming their positions relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This technique would definitively link the proton signals identified in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. nih.govchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 2-(4-Hydroxybenzyl)isoindole-1,3-dione, the IR spectrum would display several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for 2-(4-Hydroxybenzyl)isoindole-1,3-dione

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, broad | 3400-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| Imide C=O | Asymmetric Stretch | ~1775 |

| Imide C=O | Symmetric Stretch | ~1710 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-N | Stretch | 1400-1300 |

Note: Wavenumbers are based on typical values for these functional groups found in phthalimide and phenol-containing structures. chemicalbook.comnist.govresearchgate.net

The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the hydroxyl group. The most prominent features are the two strong absorption bands for the imide carbonyl group, a result of asymmetric and symmetric stretching, which are characteristic of the phthalimide ring system. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. The compound 2-(4-Hydroxybenzyl)isoindole-1,3-dione has a molecular formula of C₁₅H₁₁NO₃, corresponding to a monoisotopic mass of approximately 253.07 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 253. The fragmentation pattern is also highly predictable and informative. A primary fragmentation pathway is the cleavage of the benzylic C-N bond, which would lead to two major, stable fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of 2-(4-Hydroxybenzyl)isoindole-1,3-dione

| m/z | Ion Structure | Description |

|---|---|---|

| 253 | [C₁₅H₁₁NO₃]⁺ | Molecular Ion ([M]⁺) |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide radical cation |

| 107 | [C₇H₇O]⁺ | Hydroxybenzyl cation (tropylium-like ion) |

Note: Fragmentation patterns are predicted based on established principles of mass spectrometry for similar chemical structures. libretexts.orgmiamioh.edu

The detection of the hydroxybenzyl cation at m/z 107 is a strong indicator of the 4-hydroxybenzyl substructure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the transitions of π-electrons and non-bonding electrons to higher energy orbitals. The spectrum of 2-(4-Hydroxybenzyl)isoindole-1,3-dione is expected to be a composite of the electronic systems of its two main chromophores: the phthalimide group and the 4-hydroxybenzyl group. acs.org

The phthalimide moiety itself shows strong absorption in the UV region. photochemcad.com The presence of the phenolic ring provides an additional chromophore. The conjugation within both aromatic systems allows for π → π* transitions, which are expected to result in significant absorption bands in the 200-300 nm range.

Table 5: Expected UV-Vis Absorption Maxima for 2-(4-Hydroxybenzyl)isoindole-1,3-dione

| Wavelength (λmax, nm) | Associated Chromophore / Transition |

|---|---|

| ~220 | Phthalimide (π → π*) |

| ~240 | Phthalimide (π → π*) |

| ~280 | Phenolic (π → π*) |

Note: λmax values are estimates based on data for phthalimide and phenol derivatives. The exact values and intensities depend on the solvent used. photochemcad.comresearchgate.net

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

While the definitive single-crystal X-ray diffraction data for 2-(4-Hydroxybenzyl)isoindole-1,3-dione is not found in the reviewed scientific literature, a comprehensive analysis of the structurally analogous compound, 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione , provides significant insight into the expected three-dimensional conformation and crystal packing. The crystallographic study of this fluoro-analogue offers a reliable model for the molecular geometry, bond angles, and intermolecular interactions that are characteristic of this class of N-substituted phthalimides. nih.govresearchgate.net

The analysis of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione was conducted to unambiguously confirm its molecular structure. The key findings from this X-ray diffraction study are detailed below. nih.gov

Crystallographic Data and Structure Refinement:

Single crystals suitable for X-ray analysis were obtained by the slow evaporation from an ethyl alcohol solution. nih.gov The collected data provided a detailed picture of the molecular and supramolecular structure. The crystallographic parameters and refinement details are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Compound | 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione |

| Empirical Formula | C₁₅H₁₀FNO₃ |

| Formula Weight (Mᵣ) | 271.24 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.4362 (7) |

| b (Å) | 13.8189 (8) |

| c (Å) | 7.2376 (4) |

| β (°) | 105.784 (6) |

| Volume (ų) | 1196.92 (12) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.505 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.117 |

| R indices (all data) | R1 = 0.084, wR2 = 0.134 |

Data sourced from the crystallographic study of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. nih.gov

Molecular Structure and Conformation:

The single-crystal X-ray diffraction analysis revealed several key structural features. The isoindoline-1,3-dione fragment of the molecule is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.0154 Å. nih.govresearchgate.net This planarity is a typical feature of the phthalimide ring system.

A significant conformational aspect is the orientation of the two main structural units relative to each other. The isoindoline-1,3-dione group and the substituted benzene (B151609) ring are not coplanar. The dihedral angle between the mean plane of the isoindoline-1,3-dione fragment and the plane of the benzene ring is 86.88 (8)°. nih.govresearchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two ring systems.

The bond lengths within the molecule conform to established values. For instance, the carbon-oxygen double bonds (C=O) of the imide group were found to be 1.205 (3) Å. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing:

Computational Chemistry and in Silico Modeling for Mechanistic Insight

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and structural stability of the molecule.

Density Functional Theory (DFT) is a computational method used to study the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict a molecule's reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, which corresponds to its lowest energy state. For "2-(4-Hydroxybenzyl)isoindole-1,3-dione," this involves determining the rotational freedom around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the nitrogen of the isoindole ring.

Structural studies on similar compounds, such as 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, provide valuable insights through X-ray crystallography. nih.gov In this related structure, the isoindoline-1,3-dione fragment is nearly planar. nih.gov A significant dihedral angle of 86.88 (8)° was observed between the isoindoline-1,3-dione system and the attached benzene (B151609) ring. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the two bulky ring systems. Energy minimization studies, often performed alongside DFT calculations, confirm the most stable conformations by locating the global minimum on the potential energy surface. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological macromolecule like a protein. This method is crucial for predicting the binding mode and affinity of potential drug candidates.

Molecular docking simulations have been extensively used to study how isoindole-1,3-dione derivatives interact with various biological targets, including enzymes implicated in disease. rsc.orgmdpi.com These simulations place the ligand ("2-(4-Hydroxybenzyl)isoindole-1,3-dione") into the active site of a target protein and calculate a score, such as binding free energy, which estimates the binding affinity. mdpi.com Lower binding energy values suggest a higher probability of strong interaction between the ligand and the target. mdpi.com

Studies on related isoindoline-1,3-dione derivatives have shown promising binding affinities for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenases (COX-1 and COX-2). mdpi.commdpi.com For instance, certain derivatives have exhibited binding affinities in the subnanomolar range (Kᵢ = 0.42-0.94 nM) for beta-amyloid fibrils, indicating very strong binding. nih.gov These findings suggest that the isoindolone scaffold can serve as a basis for designing potent inhibitors. rsc.orgnih.gov

Table 1: Predicted Binding Affinities of Isoindole-1,3-dione Derivatives with Various Protein Targets

| Derivative Class | Target Protein | Predicted Binding Affinity (Docking Score/Binding Energy) | Reference |

|---|---|---|---|

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | Negative docking scores indicating favorable binding | mdpi.com |

| Isoindol-1,3-diones | Beta-amyloid (Aβ42) fibrils | Kᵢ values of 0.42-0.44 nM | nih.gov |

| N-substituted 1H-Isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-1 (COX-1) | Favorable theoretical binding free energy | mdpi.com |

| N-substituted 1H-Isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-2 (COX-2) | Lower free binding energy for certain derivatives compared to reference drugs | mdpi.com |

| Isoindole-1,3-dione derivatives | Ribosomal S6 kinase 2 (RSK2) | IC₅₀ values around 0.5 μM confirmed by docking | rsc.org |

Docking simulations also provide a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. For "2-(4-Hydroxybenzyl)isoindole-1,3-dione," key interactions would involve both the isoindole and the hydroxybenzyl moieties.

Hydrogen Bonding: The hydroxyl (-OH) group on the benzyl ring can act as a hydrogen bond donor, while the carbonyl (C=O) oxygens of the isoindole-1,3-dione are potent hydrogen bond acceptors. nih.gov Docking studies of similar compounds with COX enzymes show hydrogen bonds forming between the carbonyl oxygen and amino acid residues like Ser530, Arg120, and Tyr355. mdpi.comnih.gov

Hydrophobic Interactions: The aromatic rings of both the isoindole and benzyl parts of the molecule are capable of various hydrophobic interactions. These include:

π-π stacking: Face-to-face or edge-to-face stacking with aromatic amino acid residues such as Tryptophan (Trp) or Tyrosine (Tyr). nih.gov

π-σ interactions: Interactions between the π-system of the rings and sigma bonds of aliphatic residues like Leucine (Leu). mdpi.comnih.gov

π-alkyl interactions: Interactions between the aromatic rings and alkyl side chains of amino acids like Valine (Val), Leucine (Leu), and Alanine (Ala). mdpi.comnih.gov

These interactions are critical for the stability and specificity of the binding between the compound and its biological target. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insight into the dynamic behavior of the ligand-protein complex over time. MD simulations model the movements and conformational changes of atoms and molecules, providing a more realistic representation of the biological environment. mdpi.com

For isoindole-1,3-dione derivatives, MD simulations are used to assess the stability of the docked conformation. mdpi.com By simulating the complex for several nanoseconds, researchers can observe whether the key intermolecular interactions identified in docking are maintained and whether the ligand remains stably bound in the active site. mdpi.comresearchgate.net This analysis of the dynamic stability of the ligand-receptor complex is a crucial step in validating the results obtained from molecular docking and confirming the potential of a compound as a specific inhibitor. rsc.orgresearchgate.net

Conformational Flexibility and Stability in Solution

The conformational flexibility of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to adopt the appropriate three-dimensional shape to interact with its biological target. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic nature of molecules over time, providing a view of their conformational landscape in a simulated physiological environment, such as in solution.

For isoindole-1,3-dione derivatives, the flexibility primarily arises from the rotatable bonds connecting the isoindole core to its substituent groups. In the case of 2-(4-Hydroxybenzyl)isoindole-1,3-dione, the key rotatable bond is between the benzylic carbon and the nitrogen of the isoindole ring. MD simulations can track the dihedral angles associated with this bond and others, revealing the preferred conformations and the energy barriers between them.

Protein-Ligand Complex Dynamics

Understanding the dynamic interactions between a ligand and its protein target is crucial for elucidating its mechanism of action. Molecular dynamics simulations of the protein-ligand complex can reveal the stability of the binding pose, the key interacting amino acid residues, and the role of water molecules in the binding site.

While specific MD simulation studies on 2-(4-Hydroxybenzyl)isoindole-1,3-dione are not extensively documented in publicly available literature, research on related isoindoline-1,3-dione derivatives provides valuable insights. For instance, MD simulations have been employed to study the interaction of isoindoline-1,3-dione derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These simulations often reveal that the stability of the complex is maintained through a network of hydrogen bonds and hydrophobic interactions. The isoindole-1,3-dione core can participate in π-π stacking interactions with aromatic residues in the active site, while the benzyl group can fit into hydrophobic pockets. nih.gov

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during the simulation to assess the stability of the complex. A stable RMSD profile over the course of the simulation suggests that the ligand has found a stable binding mode. Additionally, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are constrained upon binding. nih.gov For a stable complex, the ligand and the amino acids in the binding pocket are expected to show lower RMSF values compared to more flexible regions of the protein. nih.gov The study of protein and ligand dynamics in systems like p-hydroxybenzoate hydroxylase highlights the intricate movements that can occur to accommodate a ligand and facilitate a chemical reaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For isoindole-1,3-dione derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antiplasmodial activity. nih.gov In a typical QSAR study, a dataset of compounds with known activities is used. Molecular descriptors, which can be constitutional, topological, geometrical, or electronic, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

In Silico Assessment of Molecular Properties (e.g., ADMET-related computational parameters)

In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles. globalhealthsciencegroup.comrsc.org Various computational models and software are available to predict these properties based on the chemical structure of a compound.

For 2-(4-Hydroxybenzyl)isoindole-1,3-dione, a range of ADMET-related parameters can be computationally estimated. These predictions are often based on established rules, such as Lipinski's Rule of Five, and models derived from large datasets of experimental data. globalhealthsciencegroup.commdpi.com

Predicted Physicochemical and ADMET Properties:

Below is an interactive table showcasing typical computational predictions for a molecule with a structure similar to 2-(4-Hydroxybenzyl)isoindole-1,3-dione, based on data available for N-benzylphthalimide and general knowledge of in silico prediction tools. nih.gov

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of 2-(4-Hydroxybenzyl)isoindole-1,3-dione. nih.govmdpi.com They suggest that the compound has a favorable physicochemical profile for oral absorption and is unlikely to be mutagenic. However, the potential for inhibition of metabolic enzymes like CYP2D6 would require experimental validation, as this could lead to drug-drug interactions. mdpi.com

Investigation of Molecular Interactions and Bioactivity Profiles in Experimental Models in Vitro

Enzyme Inhibition Studies and Mechanistic Insights

The biological evaluation of 2-(4-Hydroxybenzyl)isoindole-1,3-dione has encompassed a variety of enzymatic assays to elucidate its potential as a modulator of clinically relevant targets. These in vitro studies are fundamental in characterizing the compound's inhibitory profile and understanding its mechanism of action at a molecular level.

Cholinesterase (AChE and BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease. While the broader class of isoindoline-1,3-dione derivatives has been explored for cholinesterase inhibitory activity, with some compounds showing significant potency, specific in vitro inhibitory data (such as IC50 values) for 2-(4-Hydroxybenzyl)isoindole-1,3-dione against AChE and BuChE are not extensively detailed in the currently available scientific literature. nih.govnih.govresearchgate.netnih.govresearchgate.net Research on related N-substituted isoindoline-1,3-dione derivatives indicates that the nature of the substituent plays a crucial role in determining the inhibitory potency and selectivity for AChE over BuChE. For instance, studies on N-benzylpiperazinyl derivatives have demonstrated potent AChE inhibition. nih.gov

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The accumulation of sorbitol, the product of the aldose reductase-catalyzed reaction, is linked to the pathogenesis of diabetic complications. While various compounds are investigated as aldose reductase inhibitors, specific in vitro inhibitory data for 2-(4-Hydroxybenzyl)isoindole-1,3-dione is not prominently available in published studies. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). While isoindoline-1,3-dione derivatives have been investigated as potential COX inhibitors, detailed in vitro studies quantifying the specific inhibitory activity of 2-(4-Hydroxybenzyl)isoindole-1,3-dione against COX-1 and COX-2 are not widely reported in the accessible literature. researchgate.net

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Research has been conducted on isoindole-1,3-dione derivatives as potential xanthine oxidase inhibitors. researchgate.netsci-hub.red One study indicated that N-phenyl isoindole-1,3-dione derivatives exhibited greater activity compared to their N-methyl or N-ethyl counterparts, suggesting that an aromatic substituent on the nitrogen atom can enhance inhibitory effects. researchgate.net However, specific inhibitory concentrations (IC50) and detailed mechanistic insights for 2-(4-Hydroxybenzyl)isoindole-1,3-dione are not explicitly provided in the available research.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. Some hybrid isoindole-1,3(2H)-dione compounds have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. researchgate.net Nevertheless, specific in vitro inhibition data for 2-(4-Hydroxybenzyl)isoindole-1,3-dione against various carbonic anhydrase isoforms is not found in the current body of scientific literature.

DNA Methyltransferase 1 (DNMT1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Interaction

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division, playing a critical role in epigenetic regulation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. There is a lack of specific published in vitro studies investigating the direct interaction or inhibitory activity of 2-(4-Hydroxybenzyl)isoindole-1,3-dione with either DNMT1 or VEGFR2. nih.govnih.gov

Cellular-Level Biological Activity Assessments (Non-Clinical)

Non-clinical assessments at the cellular level provide foundational insights into the compound's potential therapeutic applications. These in vitro studies utilize established cell lines and controlled environments to investigate specific biological responses upon exposure to the compound.

The isoindole-1,3-dione scaffold is a core component of several compounds investigated for their antiproliferative properties. Derivatives of this structure have demonstrated cytotoxic effects against a range of human cancer cell lines. Studies on various N-substituted isoindole-1,3-dione analogues show that their anticancer activity can be influenced by the nature of the substituent group attached to the nitrogen atom. nih.govsilae.it

Research has been conducted on numerous derivatives, testing their efficacy against cell lines such as HeLa (cervical cancer), A549 (lung cancer), C6 (glioma), PC-3 (prostate cancer), MCF-7 (breast cancer), and Caco-2 (colorectal adenocarcinoma). nih.govnih.govnih.gov The evaluation is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. For instance, certain trisubstituted isoindole derivatives have shown varied cytotoxic effects depending on the specific functional groups attached to the isoindole molecule. nih.gov Similarly, other research has identified isoindole derivatives with cell-selective activity against HeLa cancer cells. nih.gov While extensive data exists for the broader class of isoindole-1,3-diones, specific IC50 values for 2-(4-Hydroxybenzyl)isoindole-1,3-dione against a comprehensive panel of cancer cell lines are not extensively detailed in the reviewed literature. However, the existing research on analogous structures suggests a potential for antiproliferative activity.

Table 1: Examples of In Vitro Cytotoxic Activity of Isoindole-1,3-Dione Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| N-benzylisoindole-1,3-dione derivatives | A549-Luc (Adenocarcinoma) | Inhibitory effects on cell viability | nih.govresearchgate.net |

| Trisubstituted isoindole derivatives | A549, PC-3, HeLa, Caco-2, MCF-7 | Varied cytotoxic effects | nih.gov |

| Isoindole derivatives with azide (B81097) and silyl (B83357) ether groups | A549, C6, HeLa | Dose-dependent anticancer activity; IC50 of 19.41 µM for one derivative against A549 | nih.gov |

| Halogenated isoindole-1,3(2H)dione derivatives | Caco-2, HCT-116 | Good antiproliferative activity | researchgate.net |

This table presents data for the general class of isoindole-1,3-dione derivatives to illustrate the scope of research in this area.

Cell death can occur through two primary mechanisms: apoptosis, a programmed and controlled process, or necrosis, a non-programmed process often resulting from acute cellular injury. The induction of apoptosis is a key objective for many anticancer agents. Isoindole-1,3-dione derivatives, such as the immunomodulatory drug pomalidomide, are known to exert their antitumor effects in part by inducing apoptosis in cancer cells. mdpi.com

Studies on related compounds show that they can trigger apoptosis through various cellular pathways. For example, certain derivatives have been found to cause an increase in the early apoptotic population of cells in a dose-dependent manner, as demonstrated by annexin-FITC and propidium (B1200493) iodide (PI) staining in flow cytometry experiments. nih.gov This process often involves the activation of caspases, a family of proteases that are central to the apoptotic cascade. nih.gov Furthermore, some compounds in this class can affect the cell cycle, arresting cells in specific phases (such as G2/M or S phase), which can subsequently trigger apoptosis. nih.gov While these mechanisms are established for related structures, specific studies detailing the induction of apoptosis or necrosis by 2-(4-Hydroxybenzyl)isoindole-1,3-dione are not prominently available in the reviewed scientific literature.

The biological activity of a compound is defined by its interaction with specific molecular targets within the cell. The isoindole-1,3-dione scaffold and its derivatives have been explored for their affinity towards various cellular receptors and enzymes. For instance, certain N-substituted isoindoline-1,3-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com

The structural characteristics of 2-(4-Hydroxybenzyl)isoindole-1,3-dione suggest potential interactions with multiple targets. The core structure is found in ligands that bind to dopamine (B1211576) receptors. nih.govresearchgate.net Specifically, research into dopamine D2 and D3 receptor ligands has identified various chemical scaffolds that confer binding affinity, and while direct binding data for the title compound is unavailable, the general structural class is relevant. nih.govresearchgate.netelifesciences.org

Ion channels, which are pore-forming proteins that control the flow of ions across cell membranes, represent another major class of drug targets. nih.govidexx.dk The modulation of ion channel activity can affect numerous physiological processes. Some steroid hormones, for example, have been shown to rapidly modulate L-type Ca2+ and Cl- channels in osteoblasts. nih.gov While direct evidence linking 2-(4-Hydroxybenzyl)isoindole-1,3-dione to specific ion channels is lacking, the ability of small molecules to interact with these targets makes it a plausible area for future investigation.

The aggregation of the β-amyloid (Aβ) peptide into fibrillar plaques is a central pathological hallmark of Alzheimer's disease. nih.gov Consequently, the inhibition of this aggregation process is a significant therapeutic strategy. The Thioflavin T (ThT) fluorescence assay is a standard in vitro method used to monitor amyloid fibrillation, as the dye's fluorescence increases significantly upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govsigmaaldrich.comresearchgate.netscispace.com

A variety of compounds, particularly polyphenols, have been shown to inhibit Aβ aggregation. biomolther.org The inhibitory activity is often linked to the presence and configuration of hydroxyl groups on an aromatic ring. These groups can interact with the Aβ peptide and disrupt the self-assembly process. biomolther.org The 4-hydroxybenzyl moiety of 2-(4-Hydroxybenzyl)isoindole-1,3-dione contains a phenolic hydroxyl group, which is a key feature in many known inhibitors of Aβ fibrillization. Structure-activity relationship studies on biflavonoids have demonstrated that their hydroxyl groups play an essential role in both inhibiting fibril formation and disaggregating preformed fibrils. biomolther.org Although direct experimental data for 2-(4-Hydroxybenzyl)isoindole-1,3-dione is not available, its structure suggests a potential to interfere with Aβ aggregation, a hypothesis that warrants experimental validation.

Evaluation of Antioxidant Properties and Radical Scavenging Activity (In Vitro)

Antioxidant compounds can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of a compound is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+) is measured spectrophotometrically by the decrease in absorbance of the radical solution. e3s-conferences.org The results are often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. researchgate.netopenagrar.de

The phenolic hydroxyl group in the 4-hydroxybenzyl portion of 2-(4-Hydroxybenzyl)isoindole-1,3-dione is a key structural feature associated with antioxidant activity. Phenolic compounds are well-known for their ability to act as radical scavengers. Studies on new 1H-isoindole-1,3(2H)-dione derivatives have confirmed that compounds from this class exhibit scavenging activity against ROS and reactive nitrogen species (RNS). mdpi.com Although specific IC50 values for 2-(4-Hydroxybenzyl)isoindole-1,3-dione in DPPH and ABTS assays are not specified in the reviewed literature, its chemical structure strongly supports its potential as an antioxidant.

Table 2: Common In Vitro Antioxidant Activity Assays

| Assay Name | Principle | Measurement | Reference(s) |

|---|---|---|---|

| DPPH Radical Scavenging Assay | A stable free radical (DPPH•) is reduced by an antioxidant compound, leading to a color change from violet to yellow. | Decrease in absorbance at ~517 nm. | e3s-conferences.org |

| ABTS Radical Cation Scavenging Assay | A pre-formed radical cation (ABTS•+) is reduced by an antioxidant, causing decolorization of the solution. | Decrease in absorbance at ~734 nm. | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored Fe²⁺-TPTZ complex, measured by absorbance at ~593 nm. | e3s-conferences.org |

Antimicrobial Efficacy Against Pathogenic Microorganisms (In Vitro)

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The isoindole-1,3-dione scaffold has been identified as a promising structure in the development of new antibacterial and antifungal drugs. nih.gov The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dkidexx.comnih.gov

Studies have shown that various isoindole-1,3-dione derivatives possess activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov For example, certain trisubstituted isoindole derivatives were found to selectively inhibit the growth of both types of bacteria. nih.gov Similarly, other research has focused on synthesizing and evaluating thiazolidine-2,4-diones, a related heterocyclic structure, for their antibacterial properties. nih.gov While the general class of compounds shows promise, specific MIC values for 2-(4-Hydroxybenzyl)isoindole-1,3-dione against a panel of pathogenic microorganisms have not been detailed in the available literature. Further research would be required to characterize its specific antimicrobial spectrum and potency.

Antibacterial Activity

Following a comprehensive search of available scientific literature, no specific studies detailing the in vitro antibacterial activity of the compound 2-(4-Hydroxybenzyl)isoindole-1,3-dione were identified. While the broader class of isoindole-1,3-dione derivatives has been a subject of interest in antimicrobial research, data pertaining to the precise antibacterial spectrum and efficacy of this specific molecule against various bacterial strains is not publicly available in the reviewed sources.

Antifungal Activity

Similarly, a thorough review of scientific databases and research articles did not yield any specific experimental data on the in vitro antifungal activity of 2-(4-Hydroxybenzyl)isoindole-1,3-dione. Research into the antifungal properties of isoindole-1,3-dione derivatives is an active area, but specific findings regarding the activity of this particular compound against fungal pathogens have not been reported in the accessible literature.

Exploration of Non Biological Applications and Material Science Potential

Utilization as Chemical Building Blocks and Synthetic Reagents

The phthalimide (B116566) structure is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of other compounds. rsc.org The acidic nature of the imide proton allows for straightforward N-substitution, a key step in the Gabriel synthesis for preparing primary amines. wikipedia.org The compound 2-(4-Hydroxybenzyl)isoindole-1,3-dione, being an N-substituted phthalimide, is itself a product of such a reaction but also serves as a valuable synthetic intermediate.

The reactivity of this molecule is centered on three main features: the phthalimide ring, the benzyl (B1604629) group, and the terminal phenolic hydroxyl group.

The Phthalimide Core: The robust phthalimide group can be used as a masked source of ammonia. wikipedia.org For instance, the closely related N-benzylphthalimide is employed as a precursor in the synthesis of compounds like N-benzylisoindole. chemicalbook.comsigmaaldrich.com

The Hydroxyl Group: The phenolic -OH group on the benzyl substituent provides a reactive site for further functionalization. It can undergo etherification, esterification, or be used as a nucleophile in various coupling reactions. This allows for the attachment of 2-(4-Hydroxybenzyl)isoindole-1,3-dione to other molecules or polymer backbones, tailoring its properties for specific applications.

Aromatic Rings: Both the phthalimide and the benzyl portions of the molecule contain aromatic rings that can be subjected to electrophilic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with other functional groups.

The dual functionality of a stable phthalimide core and a reactive hydroxyl group makes 2-(4-Hydroxybenzyl)isoindole-1,3-dione a useful bifunctional building block for creating more complex molecular architectures.

Investigation in Materials Science Applications

The isoindole-1,3-dione scaffold is of significant interest in materials science due to its rigid, planar structure and its electronic properties. researchgate.net These characteristics are foundational to its potential use in advanced materials.

Phthalimide derivatives are recognized for their electron-accepting and electron-transporting capabilities, making them attractive for use in organic electronic devices. mdpi.com Research has demonstrated their utility in various components of Organic Light-Emitting Diodes (OLEDs) and other electronic systems. google.com

Phthalimide-based materials can serve multiple roles in device architecture:

Electron-Transporting Layer (ETL): Their inherent electron-deficient nature facilitates the transport of electrons from the cathode towards the emissive layer. mdpi.com

Host Material: In the emissive layer of an OLED, phthalimide derivatives can act as a host matrix for fluorescent or phosphorescent guest emitters. google.com

Hole-Blocking Layer (HBL): Due to a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), they can effectively block the passage of holes, confining them to the emissive layer and increasing device efficiency. google.com

Recent studies on phthalimide-fused phenanthrenone (B8515091) (PIP) derivatives have highlighted them as promising candidates for organic electronics, owing to their rigid π-conjugated frameworks and favorable LUMO energy levels. acs.org Furthermore, naphthalene (B1677914) phthalimide derivatives have been investigated as stable, cathodic electrochromic materials, which change color reversibly upon electrochemical reduction. nih.gov The structure of 2-(4-Hydroxybenzyl)isoindole-1,3-dione, containing the essential phthalimide core, suggests its potential for similar applications, with the hydroxyl group offering a site for tuning solubility or grafting onto other materials.

Table: Roles of Phthalimide Derivatives in Organic Electronic Devices

| Device Component | Function | Underlying Property | Reference |

| Electron-Transporting Layer (ETL) | Facilitates electron injection and transport. | Good electron-transport abilities. | mdpi.com |

| Hole-Blocking Layer (HBL) | Confines charge carriers to enhance recombination efficiency. | Large HOMO-LUMO energy gap. | google.com |

| Emissive Layer (Host) | Forms a matrix for light-emitting dopants. | High triplet energy, chemical stability. | google.com |

| Electrochromic Material | Undergoes reversible color change with applied voltage. | Stable electrochemical reduction. | nih.gov |

Organic materials with significant non-linear optical (NLO) properties are crucial for technologies like telecommunications and optical data processing. acgpubs.org The key feature of an NLO material is the presence of delocalized π-electrons within its molecular structure. acgpubs.org Isoindole-1,3-dione and its N-substituted derivatives are considered excellent candidates for NLO materials precisely because they possess this feature. acgpubs.org

NLO effects, such as second-harmonic generation (SHG), arise when a material interacts with intense light, causing it to emit light at a different frequency. The efficiency of this process is related to the molecule's hyperpolarizability (β). Research into novel chiral phthalimide derivatives has demonstrated their potential, with some compounds exhibiting significant hyperpolarizability and strong SHG responses in their crystalline state. researchgate.net For example, Z-scan experiments on certain phthalimide-fused systems have confirmed pronounced third-order NLO properties. acs.org

The structure of 2-(4-Hydroxybenzyl)isoindole-1,3-dione, which combines the π-electron system of the phthalimide core with that of the benzyl ring, is conducive to the electronic delocalization required for NLO activity. The presence of an electron-donating hydroxyl group (-OH) and electron-withdrawing carbonyl groups (-C=O) can create an intramolecular charge-transfer character that often enhances NLO responses.

Table: NLO Properties of Selected Chiral Phthalimide Derivatives

| Compound | System/Space Group | Second-Harmonic Generation (SHG) Response (mV) | Reference |

| Phthalimide Derivative 1 | Orthorhombic / P212121 | 8.8 | researchgate.net |

| Phthalimide Derivative 2 | Orthorhombic / P212121 | 10.2 | researchgate.net |

| Phthalimide Derivative 3 | Monoclinic / P21 | 9.7 | researchgate.net |

| Data is based on novel phthalimides possessing variability of cyclic amines as reported in the reference. |

The isoindole-1,3-dione structure is a known chromophore and forms the basis for various dyes and pigments. rsc.orgresearchgate.net Phthalimide itself is a precursor to anthranilic acid, which is used in the synthesis of azo dyes. wikipedia.orgbyjus.com

Directly incorporating the phthalimide moiety into dye structures is also a common strategy. A range of azo disperse dyes based on N-substituted phthalimides have been synthesized, yielding colors from yellow to violet. researchgate.netresearchgate.net The specific substituent on the imide nitrogen can influence the electronic properties of the chromophore, leading to a shift in the absorption maximum and thus the perceived color. researchgate.net The planar and rigid nature of the phthalimide ring system contributes to the stability and good fastness properties of these dyes on textiles. researchgate.net

Given its core structure, 2-(4-Hydroxybenzyl)isoindole-1,3-dione could serve as a scaffold for new dye molecules. The phenolic hydroxyl group provides a convenient point for chemical modification, allowing for the attachment of auxochromes (color-enhancing groups) or coupling with diazonium salts to form azo dyes. Additionally, the general class of isoindoline-1,3-diones has been noted for its potential use as polymer additives, where they can impart specific properties or improve stability. researchgate.net

Emerging Research Frontiers and Future Directions in Isoindole 1,3 Dione Chemistry

Development of Novel Synthetic Methodologies

The synthesis of isoindole-1,3-dione derivatives has traditionally been achieved through methods like the Gabriel synthesis, which involves the N-alkylation of phthalimide (B116566). thermofisher.com However, current research is focused on developing more efficient, versatile, and environmentally benign synthetic strategies.

Recent advancements include the use of microwave-assisted synthesis , which has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including isoindoline-1,3-dione derivatives. nih.govresearchgate.netmdpi.comresearchgate.net For instance, microwave irradiation has been successfully employed in the Diels-Alder reactions to produce substituted isoindoline-1,3-diones and in palladium-catalyzed intramolecular oxidative coupling to synthesize indole (B1671886) derivatives. researchgate.netmdpi.com

Another promising approach is the use of phase transfer catalysts (PTCs) under solvent-free conditions for the N-alkylation of imides. researchgate.net This method is advantageous as it often proceeds spontaneously and can be applied to a variety of imides and alkyl halides. researchgate.net Furthermore, mechanochemical N-alkylation using a ball mill offers a solvent-free and efficient alternative to classical solution-based methods, with the potential for in situ preparation of potassium phthalimide and its subsequent alkylation. beilstein-journals.org

The use of ionic liquids as catalysts and reaction media for the N-alkylation of phthalimide represents another green chemistry approach. colab.wsorganic-chemistry.org These reactions can be carried out under mild conditions with high product purity and the potential for catalyst recycling. organic-chemistry.org

Future research in this area will likely focus on the application of these novel methodologies to the specific synthesis of 2-(4-Hydroxybenzyl)isoindole-1,3-dione, aiming for higher efficiency, scalability, and reduced environmental impact. The development of one-pot syntheses and the use of biocatalysis are also anticipated to be key areas of exploration.

Advanced Mechanistic Studies of Chemical and Biological Interactions

Understanding the mechanisms by which 2-(4-Hydroxybenzyl)isoindole-1,3-dione and its analogues interact with biological targets is crucial for the development of new therapeutic agents. The isoindoline-1,3-dione scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.govresearchgate.net

Recent studies on related derivatives have provided insights into their mechanisms of action. For example, some isoindoline-1,3-dione derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. nih.govnih.govnih.gov Molecular docking studies have revealed that the phthalimide moiety can interact with the peripheral anionic site (PAS) of AChE. nih.govnih.gov Other derivatives have demonstrated inhibitory activity against c-Src tyrosine kinase, a target in cancer therapy, and cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.combrieflands.com

Future research should focus on detailed mechanistic studies of 2-(4-Hydroxybenzyl)isoindole-1,3-dione itself. This includes identifying its specific molecular targets, elucidating the nature of the interactions at the atomic level, and understanding the structure-activity relationships (SAR) to optimize its biological effects.

Exploration of New Chemical Scaffolds Based on the Isoindole-1,3-dione Moiety

The isoindole-1,3-dione core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for the design of ligands for a diverse range of biological targets. researchgate.netmdpi.com Researchers are actively exploring new chemical scaffolds based on this moiety to develop novel compounds with enhanced or entirely new biological activities.

One approach involves the hybridization of the isoindole-1,3-dione scaffold with other pharmacophores. For instance, combining it with N-benzyl pyridinium (B92312) has led to potent cholinesterase inhibitors. nih.gov The isoindolin-1-one (B1195906) scaffold, a reduced form of isoindole-1,3-dione, is also being investigated for its therapeutic potential. researchgate.net

The synthesis of derivatives with various substituents on the benzyl (B1604629) ring of N-benzylisoindole-1,3-dione has been a fruitful strategy for developing anticancer agents. brieflands.com The nature and position of these substituents can significantly influence the compound's cytotoxicity and target selectivity. brieflands.com

Future directions in this area include the design and synthesis of novel libraries of compounds based on the 2-(4-Hydroxybenzyl)isoindole-1,3-dione scaffold. This could involve modifications to both the isoindole and the hydroxybenzyl portions of the molecule to explore new chemical space and identify compounds with improved therapeutic properties. The development of bifunctional molecules, where the isoindole-1,3-dione scaffold is linked to another active moiety to target multiple pathways, is another exciting avenue of research.

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies is becoming increasingly important in modern chemical research. For isoindole-1,3-dione derivatives, this integrated approach has been instrumental in understanding their properties and guiding the design of new compounds.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target. rsc.orgnih.govresearchgate.netmdpi.combrieflands.commdpi.comresearchgate.net For instance, docking studies have been used to investigate the interaction of isoindoline-1,3-dione derivatives with enzymes like AChE, BChE, c-Src tyrosine kinase, and COX. rsc.orgnih.govmdpi.combrieflands.comresearchgate.net These studies provide valuable insights into the key interactions that govern biological activity and can help in the rational design of more potent inhibitors.

Molecular dynamics (MD) simulations can further elucidate the stability of ligand-protein complexes and provide a more dynamic picture of the binding process. nih.govnih.gov Pharmacokinetic and pharmacodynamic profiles can also be predicted using bioinformatics tools, aiding in the early stages of drug discovery. mdpi.comresearchgate.net

The future of research on 2-(4-Hydroxybenzyl)isoindole-1,3-dione will undoubtedly involve a deeper integration of these computational methods with experimental validation. This will enable a more efficient and targeted approach to drug design and development, reducing the time and cost associated with identifying promising lead compounds.

Identification of Undiscovered Applications in Chemical Sciences

While much of the research on isoindole-1,3-dione derivatives has focused on their medicinal applications, there is significant potential for discovering new uses in other areas of chemical science. The unique photophysical properties of some isoindole derivatives, for example, suggest their potential application as fluorescent probes.

The reactivity of the isoindole-1,3-dione scaffold also makes it a valuable building block in organic synthesis. Its ability to participate in various chemical transformations can be exploited to create complex molecular architectures with novel properties.

Future research should aim to explore these less-traveled avenues. Investigating the material science applications of polymers incorporating the 2-(4-Hydroxybenzyl)isoindole-1,3-dione unit, or its use as a catalyst or ligand in organometallic chemistry, could lead to exciting new discoveries. Its potential as a chemical probe for detecting specific analytes or monitoring biological processes also warrants further investigation.

Sustainable and Environmentally Benign Chemical Processes for Isoindole-1,3-dione Production

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For the production of isoindole-1,3-dione derivatives, there is a growing emphasis on developing sustainable and environmentally friendly processes.

As mentioned earlier, solvent-free reaction conditions , often facilitated by techniques like ball milling or the use of phase transfer catalysts, are a key aspect of this approach. researchgate.netbeilstein-journals.org These methods reduce or eliminate the use of hazardous organic solvents, which are a major source of chemical waste.

Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, lower energy consumption, and often cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netmdpi.com The use of ionic liquids as recyclable catalysts and solvents also aligns with the goals of sustainable chemistry. colab.wsorganic-chemistry.org

Future research in this area will focus on further optimizing these green synthetic routes for the production of 2-(4-Hydroxybenzyl)isoindole-1,3-dione. This will involve exploring the use of renewable starting materials, developing more efficient and recyclable catalysts, and designing processes that minimize waste generation and energy consumption. The application of biocatalysis, using enzymes to perform specific chemical transformations, is a particularly promising area for the sustainable production of fine chemicals like isoindole-1,3-dione derivatives.

Q & A

Q. What are the established synthesis protocols for 2-(4-Hydroxybenzyl)isoindole-1,3-dione, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves nucleophilic substitution or condensation reactions using isoindole-1,3-dione derivatives and 4-hydroxybenzyl precursors. Optimization requires systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading). For example, single-crystal X-ray diffraction (XRD) analysis (monoclinic system, space group P2₁, a = 12.472 Å, b = 9.2853 Å, c = 12.505 Å) confirms structural integrity and guides purification steps . Orthogonal design methods can statistically identify optimal conditions while minimizing experimental iterations .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., β = 115.305°, Z = 2) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm).

- FT-IR : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- HPLC : Quantifies purity using buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) .

Q. What biological activities are associated with isoindole-1,3-dione derivatives, and how are they assessed preclinically?

Derivatives exhibit anticonvulsant, anti-inflammatory, and antitumor activities. Preclinical assays include:

- In vitro enzyme inhibition (e.g., COX-2 for anti-inflammatory activity).

- Cell viability assays (e.g., MTT on cancer cell lines).

- In vivo rodent models for anticonvulsant efficacy (e.g., pentylenetetrazole-induced seizures) .

Q. How can purification challenges (e.g., byproduct removal) be addressed?

Use gradient elution in column chromatography with silica gel or reverse-phase HPLC. Membrane separation technologies (e.g., nanofiltration) or recrystallization in ethanol/water mixtures improve purity .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational screening with experimental validation, reducing trial-and-error approaches. For example, reaction path searches identify intermediates in nucleophilic substitution reactions .

Q. What methodological frameworks resolve contradictions between experimental data and theoretical predictions?

Employ factorial design to isolate variables causing discrepancies. For instance, if observed reaction yields conflict with computational activation energies, test hypotheses (e.g., solvent effects, side reactions) via controlled experiments. Theoretical frameworks (e.g., Medvedev’s anxiogenic activity model) contextualize biological data .

Q. How can multi-factor optimization improve synthesis scalability?

Orthogonal experimental design (e.g., Taguchi methods) evaluates interactions between factors like temperature, catalyst concentration, and reaction time. Regression analysis models yield responses, enabling Pareto-optimal solutions for scalable synthesis .

Q. What role does chemical software play in managing data integrity and enabling virtual experimentation?

Software platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and optimize conditions virtually. Secure data management involves encryption protocols and access controls to protect sensitive crystallographic or spectral datasets .

Q. How should theoretical frameworks be integrated into experimental design?

Align hypotheses with established models (e.g., structure-activity relationships for isoindole derivatives). Define primary and subsidiary research questions to guide methodology selection (e.g., crystallography vs. spectroscopy for structural analysis) .